molecular formula C19H20N4O3S B2440495 N-{2-[cyclohexyl(methyl)amino]ethyl}-5-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]thiophene-2-carboxamide CAS No. 1112375-18-4

N-{2-[cyclohexyl(methyl)amino]ethyl}-5-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]thiophene-2-carboxamide

Cat. No.: B2440495
CAS No.: 1112375-18-4
M. Wt: 384.45
InChI Key: ZZJIMHGXZSHOOZ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. Attached to this ring is a carboxamide group (a carbonyl group attached to an amine). The molecule also contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom. Finally, the molecule has a methoxyphenyl group, which consists of a phenyl ring (a six-membered ring of carbon atoms) with a methoxy group (an oxygen atom bonded to a methyl group) attached .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings in the molecule suggests that it would have a fairly rigid structure. The different functional groups would likely have different electron densities, which could affect the compound’s reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group might make the compound somewhat soluble in water, while the nonpolar rings might make it soluble in organic solvents .

Scientific Research Applications

Synthesis and Biological Activity

  • A variety of N-substituted derivatives similar to the compound have been synthesized and characterized using spectroscopic techniques. These compounds have demonstrated significant in vitro antidiabetic activity, indicating potential applications in diabetes research and treatment (Lalpara et al., 2021).
  • Related compounds have also been synthesized and tested for their antibacterial activity, suggesting the potential for the development of new antimicrobial agents (Aghekyan et al., 2020).

Antimicrobial and Antioxidant Properties

  • Compounds with structural similarities have been synthesized and evaluated for their antimicrobial, antilipase, and antiurease activities. Some demonstrated good to moderate activity against specific microorganisms, highlighting their potential in antimicrobial and enzyme inhibition research (Başoğlu et al., 2013).
  • Other studies focused on the synthesis of novel derivatives with anticipated hypertensive activity, further emphasizing the diverse pharmacological potentials of these compounds (Kumar & Mashelker, 2007).

Antibiotic and Anticancer Applications

  • Research into the synthesis of new antibiotic and antibacterial drugs using thiophene-2-carboxamide derivatives showcases the potential for developing new therapeutic agents (Ahmed, 2007).
  • Studies also extend to the synthesis and characterization of compounds with potential cytotoxicity against various cancer cell lines, indicating the importance of these compounds in cancer research and drug development (Hassan, Hafez, & Osman, 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, its mechanism of action would involve interacting with a specific biological target. Without more information, it’s impossible to speculate further .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has promising biological activity, it might be studied further as a potential drug .

Properties

IUPAC Name

2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-8-methoxy-3,5-dimethylpyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-10-14(11(2)26-21-10)9-27-19-20-16-13-8-12(25-5)6-7-15(13)22(3)17(16)18(24)23(19)4/h6-8H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJIMHGXZSHOOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CSC2=NC3=C(C(=O)N2C)N(C4=C3C=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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